Dimethyl methyl(pentyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methyl(pentyl)propanedioate is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl methyl(pentyl)propanedioate can be synthesized through the esterification of propanedioic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl methyl(pentyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Dimethyl methyl(pentyl)propanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of dimethyl methyl(pentyl)propanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl propanedioate:
Methyl propionate: Another ester with a simpler structure, used in similar applications.
Uniqueness
Dimethyl methyl(pentyl)propanedioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pentyl group provides additional hydrophobic interactions, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
98061-04-2 |
---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-pentylpropanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3 |
InChI Key |
AHQUXASNCLXEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.